![molecular formula C22H17N3O2 B11990435 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- CAS No. 47531-44-2](/img/structure/B11990435.png)
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-
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Overview
Description
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an azo group (-N=N-) attached to the anthraquinone core, which contributes to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 9,10-anthraquinone. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acids under Friedel-Crafts conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amine-substituted anthraquinones.
Substitution: Introduction of halogen or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Dyes and Pigments
The most notable application of 9,10-anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is in the textile and ink industries due to its deep red color. Its stability allows for long-lasting coloration in fabrics and printed materials. The compound is often utilized in formulations requiring bright and stable dyes.
Biological Interactions
Research has indicated that derivatives of this compound can intercalate into DNA, suggesting potential applications in targeted cancer therapies. Studies have shown that these compounds may modulate cellular signaling pathways, impacting protein interactions or enzyme activities, which could be leveraged for therapeutic purposes .
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC), a technique that allows for the separation and identification of chemical components in complex mixtures. This application is crucial for quality control in manufacturing processes .
Data Table: Comparison of Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
9,10-Anthracenedione | Structure | Base structure; no substituents |
1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione | Structure | Hydroxy and amino substituents |
Disperse Red 15 | Structure | Known for its use in textile dyeing; similar azo structure |
Case Study 1: Textile Industry Application
In a study conducted by industrial chemists, the effectiveness of 9,10-anthracenedione-based dyes was evaluated in various textile materials. The results indicated excellent wash and light fastness properties compared to traditional dyes, making them suitable for high-performance applications.
Case Study 2: Cancer Research
A research project explored the anti-cancer potential of 9,10-anthracenedione derivatives against pancreatic cancer cells. The findings demonstrated over 90% inhibition of cell proliferation in vitro, indicating a promising avenue for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- involves its interaction with molecular targets such as enzymes and DNA. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A parent compound with similar structural features but lacking the azo group.
1-Amino-2-methyl-9,10-anthracenedione: A derivative with an amino group, used in different applications.
1,4-Bis(methylamino)-9,10-anthracenedione: Another derivative with two methylamino groups, used in dye synthesis.
Uniqueness
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- stands out due to the presence of the azo group, which imparts unique chemical reactivity and color properties. This makes it particularly valuable in applications requiring specific color characteristics and stability.
Biological Activity
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is a synthetic organic compound with significant biological activity attributed to its unique chemical structure. This compound features an anthracene backbone with two ketone groups and an azo group linked to a dimethylamino-substituted phenyl ring. The following sections will explore its biological properties, potential applications in medicine, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is C22H17N3O2. Its structure is characterized by:
- Anthracene Backbone : Provides a stable aromatic system.
- Azo Group : Enhances color and stability, facilitating various chemical reactions.
- Dimethylamino Group : Imparts basicity and increases solubility in biological systems.
These features contribute to the compound's reactivity and interactions with biological molecules.
Interaction with Biomolecules
Research indicates that derivatives of 9,10-anthracenedione can intercalate into DNA, suggesting potential applications in targeted cancer therapies. This intercalation may disrupt normal DNA functions, leading to cytotoxic effects against cancer cells. Additionally, these compounds can modulate cellular signaling pathways by interacting with proteins and enzymes, influencing various biological processes .
Antimicrobial Properties
Studies have shown that anthracenediones exhibit significant antimicrobial activity. For instance, anthraquinone derivatives have demonstrated efficacy against various fungi and bacteria. In vitro tests revealed that certain derivatives possess remarkable antifungal properties against strains such as Candida albicans and Cryptococcus neoformans, with effective concentrations (EC50) as low as 66 µg/mL .
Case Studies
- Antifungal Activity : A study evaluated the antifungal effects of anthracenediones against grapevine pathogens. The results indicated that when combined with chitosan oligomers, the antifungal activity was significantly enhanced, achieving EC50 values as low as 22 µg/mL .
- Cancer Research : Research has focused on the potential of anthracenedione derivatives in cancer treatment. These compounds have shown promise in inhibiting tumor growth through mechanisms involving DNA intercalation and disruption of cellular signaling pathways .
Comparative Analysis
The following table summarizes the biological activities of selected anthracenedione derivatives:
Compound Name | Structure | Biological Activity | EC50 (µg/mL) |
---|---|---|---|
9,10-Anthracenedione | Structure | Intercalates DNA | N/A |
Mitoxantrone | Structure | Anticancer agent | 15 |
Disperse Red 15 | Structure | Antifungal activity | 66 |
Chitosan Complex | Structure | Enhanced antifungal | 22 |
Properties
CAS No. |
47531-44-2 |
---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17N3O2/c1-25(2)15-12-10-14(11-13-15)23-24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3 |
InChI Key |
BRZXLFVLBKLMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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